![molecular formula C19H22FN3O3S B2462131 2-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one CAS No. 2097904-08-8](/img/structure/B2462131.png)
2-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one
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Description
The compound contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidine derivatives are known to exhibit a wide variety of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, piperidine derivatives can be synthesized through various intra- and intermolecular reactions . These reactions can lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The cyclopropane sulfonyl group and the fluorophenyl group are attached to the piperidine ring, which may influence the compound’s biological activity.
Scientific Research Applications
- Results : Some analogues exhibited high activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. Notably, alcohol analogues showed promising antiplasmodial activity, suggesting the hydroxyl group at C-7’ contributes significantly .
- Transmetalation : The compound readily undergoes transmetalation with palladium(II) complexes, facilitating the coupling process .
Antimalarial Activity
Suzuki–Miyaura Coupling Reagent
Synthesis of Piperidine Derivatives
properties
IUPAC Name |
2-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-6-(4-fluorophenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c20-16-3-1-15(2-4-16)18-7-8-19(24)23(21-18)13-14-9-11-22(12-10-14)27(25,26)17-5-6-17/h1-4,7-8,14,17H,5-6,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VURGMGRGBXNUKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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